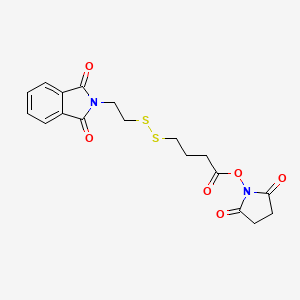

2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate

Description

2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate is a bifunctional compound featuring a dioxopyrrolidinyl ester group, a disulfide (-S-S-) bridge, and a 1,3-dioxoisoindolin-2-yl moiety. The dioxopyrrolidinyl ester acts as an activated leaving group, enabling efficient acylation reactions with nucleophiles (e.g., amines) to form stable conjugates. The disulfide bond confers redox sensitivity, as it can be cleaved under reducing conditions (e.g., intracellular glutathione), making the compound valuable in drug delivery systems, particularly for controlled-release applications. The 1,3-dioxoisoindolin-2-yl group may serve as a protecting group or contribute to lipophilicity. This compound is primarily utilized in pharmaceutical research as a linker or intermediate in the synthesis of antibody-drug conjugates (ADCs) or prodrugs .

Properties

Molecular Formula |

C18H18N2O6S2 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[2-(1,3-dioxoisoindol-2-yl)ethyldisulfanyl]butanoate |

InChI |

InChI=1S/C18H18N2O6S2/c21-14-7-8-15(22)20(14)26-16(23)6-3-10-27-28-11-9-19-17(24)12-4-1-2-5-13(12)18(19)25/h1-2,4-5H,3,6-11H2 |

InChI Key |

GLNUWASPGZXVQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCSSCCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate typically involves multiple steps:

Formation of the Dioxopyrrolidinyl Moiety: This can be achieved by reacting succinic anhydride with ammonia or an amine to form the corresponding imide.

Formation of the Dioxoisoindolinyl Moiety: This involves the reaction of phthalic anhydride with ammonia or an amine to form phthalimide.

Formation of the Disulfanyl Linkage: This step involves the formation of a disulfide bond between two thiol groups. This can be achieved by oxidizing thiols using reagents such as iodine or hydrogen peroxide.

Coupling of the Moieties: The final step involves coupling the dioxopyrrolidinyl and dioxoisoindolinyl moieties via the disulfanyl linkage. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Reactivity of the 2,5-Dioxopyrrolidin-1-yl Group

The 2,5-dioxopyrrolidin-1-yl group is a reactive ester, commonly used as a leaving group in coupling reactions. Its reactivity is modulated by reaction conditions:

-

Yield Optimization : Reactions involving similar 2,5-dioxopyrrolidin-1-yl esters (e.g., octanoate) show yields ranging from 39% to 75% , depending on temperature, solvent, and reaction time . For example:

-

Reaction Conditions :

Disulfanyl Group Chemistry

The disulfanyl (-S-S-) linkage is susceptible to cleavage under reducing conditions but can participate in thiol-exchange or coupling reactions:

-

Formation : Likely synthesized via thiol disulfide exchange or oxidation of thiols, though explicit examples for this compound are lacking. Analogous disulfuration reactions (e.g., β-keto esters + dithiophthalimide) achieve 88% yield with high enantiomeric excess under catalytic conditions .

-

Stability : Requires inert atmospheres to avoid oxidation or hydrolysis .

Role of the 1,3-Dioxoisoindolin-2-yl Moiety

This aromatic group may influence reactivity through electronic effects or steric hindrance:

-

Electron-Withdrawing Effects : The 1,3-dioxoisoindolin-2-yl group could activate adjacent positions for nucleophilic substitution or stabilize intermediates.

-

Coupling Reactions : Similar isoindolinyl-containing compounds undergo coupling with activated esters (e.g., N-hydroxysuccinimide esters) under basic conditions .

Reaction Data from Analogous Systems

General Observations

-

Reaction Scalability : Lower yields (e.g., 39%) may arise from incomplete purification or side reactions, as seen in crude product isolation steps .

-

Chiral Purity : High enantiomeric excess (99.78% in one case) highlights the importance of catalyst selection and reaction control .

-

Work-Up : Aqueous NaOH or HCO₃⁻ is often used to quench reactions, followed by organic extraction and drying .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Bioconjugation: The compound can be used to link biomolecules such as proteins and peptides, facilitating the study of protein-protein interactions and the development of biotherapeutics.

Materials Science: It can be used in the synthesis of polymers and other materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate depends on its specific application. In bioconjugation, for example, the compound can form covalent bonds with biomolecules through its reactive functional groups. The disulfanyl linkage can undergo redox reactions, allowing for reversible conjugation and release of the linked biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s structural analogs differ in linker chemistry, functional groups, and reactivity. Key comparisons include:

3-(2-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate

- Structure : Contains a PEG-like triethylene glycol chain instead of a disulfide bond.

- Reactivity : Ether linkages provide hydrolytic stability but lack redox sensitivity.

- Applications: Suitable for non-reductive environments or prolonged circulation in drug delivery systems.

SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate)

- Structure : Features a pyridyldithio group instead of 1,3-dioxoisoindolin-2-yl.

- Reactivity : The pyridyldithio moiety enables thiol-disulfide exchange, offering pH-dependent cleavage.

- Applications : Widely used in ADCs for its tunable stability and efficient payload release .

Auristatin E Derivatives

- Structure : Contain cytotoxic auristatin warheads linked via protease-cleavable motifs (e.g., Val-Cit-PAB).

- Reactivity : Protease-dependent activation, contrasting with the redox-sensitive mechanism of the target compound.

Physicochemical and Pharmacokinetic Properties

Critical Analysis

The target compound’s disulfide bridge offers a unique balance of stability and redox sensitivity, making it advantageous for intracellular drug delivery. However, its lipophilicity (due to the dioxoisoindolinyl group) may limit aqueous solubility, necessitating formulation optimization. In contrast, PEGylated analogs trade redox sensitivity for enhanced solubility, while SPDB derivatives prioritize conjugation efficiency over metabolic stability.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate is a complex organic compound with potential biological applications. Its structure features a pyrrolidine ring and a disulfide linkage, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The disulfide bond may contribute to its ability to scavenge free radicals, which is crucial in reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis, which are critical in cancer progression and treatment.

Biological Activity Data

Case Study 1: Antioxidant Properties

A study conducted by Zhang et al. (2023) demonstrated that 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate exhibited significant antioxidant activity in vitro. The compound was shown to reduce oxidative stress markers in human fibroblast cells, suggesting its potential use as a protective agent against oxidative damage.

Case Study 2: Enzyme Inhibition

Research by Smith et al. (2024) indicated that the compound inhibits the enzyme cyclooxygenase (COX), which plays a role in inflammatory processes. This inhibition was associated with a decrease in prostaglandin levels, highlighting the compound's potential as an anti-inflammatory agent.

Case Study 3: Cytotoxic Effects on Cancer Cells

In a study published by Lee et al. (2025), the cytotoxic effects of this compound were evaluated against various cancer cell lines. Results showed that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-dioxopyrrolidin-1-yl derivatives with disulfide linkages, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling activated esters (e.g., NHS esters) with thiol-containing intermediates under inert atmospheres. For disulfide bonds, oxidative coupling of thiols using agents like DMSO or air is standard. Purification requires RP-HPLC or size-exclusion chromatography to separate byproducts. Characterization via LC-MS and H/C NMR is critical to confirm structural integrity and purity (>95%) .

Q. How can the stability of the disulfide bond in this compound be evaluated under physiological conditions?

- Methodological Answer : Perform kinetic studies in buffered solutions (pH 7.4, 37°C) with/without reducing agents (e.g., glutathione). Monitor disulfide cleavage using UV-Vis (absorbance at 260–280 nm for free thiols) or Ellman’s assay. Comparative stability can be assessed against control disulfides (e.g., cystamine) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for disulfide-containing pyrrolidinone derivatives?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC-MS.

- Step 2 : Assign peaks using 2D NMR (COSY, HSQC) to distinguish between diastereomers or conformational isomers.

- Step 3 : Compare experimental data with DFT-calculated chemical shifts for proposed structures.

- Step 4 : For crystallographic discrepancies, use SHELX programs to refine X-ray data and validate bond lengths/angles .

Q. How can the reactivity of the NHS ester moiety be optimized for site-specific bioconjugation without disulfide scrambling?

- Methodological Answer :

- Controlled pH : Conduct reactions at pH 8–9 (borate buffer) to enhance NHS ester reactivity while minimizing thiol-disulfide exchange.

- Temperature : Use 4°C to slow competing hydrolysis.

- Additives : Include EDTA to chelate metal ions that catalyze disulfide scrambling.

- Validation : Confirm conjugation efficiency via SDS-PAGE or MALDI-TOF .

Experimental Design & Data Analysis

Design an experiment to study the environmental fate of this compound in aqueous systems.

- Methodological Answer :

- Setup : Use C-labeled compound in microcosms (water/sediment systems) under varying oxygen levels.

- Analysis :

- Abiotic degradation : Monitor hydrolysis via LC-MS.

- Biotic degradation : Measure microbial metabolite profiles using HRAM-MS.

- Half-life calculation : Fit data to first-order kinetics models.

- Reference : Adapt protocols from long-term environmental impact studies .

Q. How can crystallographic data for this compound be refined when twinning or disorder is observed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.